Quinocycline B
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Overview
Description
Quinocycline B is a quinocycline antibiotic originally isolated from the fermentation broth of Streptomyces aureofaciens. It is known for its unique structure and significant biological activities, including antibiotic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinocycline B is produced by the fermentation of Streptomyces aureofaciens. The biosynthesis involves the incorporation of [2-14C]pyruvate and [1-14C]acetate into the sugar moiety of this compound. The sugar components are obtained as methylglycosides by methanolysis with methanol-trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation broth is typically subjected to solvent extraction and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Quinocycline B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as isothis compound and kosinostatin. These derivatives exhibit different biological activities and are used in various scientific research applications .
Scientific Research Applications
Quinocycline B has a wide range of scientific research applications:
Mechanism of Action
Quinocycline B exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA cleavage and cell death . The molecular targets and pathways involved in its mechanism of action are similar to those of other quinolone antibiotics .
Comparison with Similar Compounds
Quinocycline B is unique among quinocycline antibiotics due to its specific structure and biological activity. Similar compounds include:
Isothis compound: A diastereoisomer of this compound with similar antibiotic and antitumor properties.
Kosinostatin: Another quinocycline antibiotic with a structure identical to this compound, known for its strong antitumor activity.
Quinocycline A: A related compound that is less stable and spontaneously isomerizes to isoquinocycline A.
This compound stands out due to its stability and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
37231-76-8 |
---|---|
Molecular Formula |
C33H32N2O10 |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |
InChI |
InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1 |
InChI Key |
IWQFYWITNQDEGF-ISOVBQQUSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O |
Origin of Product |
United States |
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